molecular formula C25H25NO4 B7468306 [2-(4-cyclohexylphenyl)-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate

[2-(4-cyclohexylphenyl)-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate

Cat. No. B7468306
M. Wt: 403.5 g/mol
InChI Key: SQXOMWPAYAUEPM-PXLXIMEGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(4-cyclohexylphenyl)-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate is a synthetic compound that has been widely used in scientific research. This compound is known for its unique chemical structure and its ability to interact with various biological systems. In

Mechanism of Action

The mechanism of action of [2-(4-cyclohexylphenyl)-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate is not fully understood. However, it is believed that this compound interacts with various biological molecules, including proteins and enzymes, and modulates their activity. This interaction is thought to occur through the formation of covalent bonds between the compound and the target molecule.
Biochemical and Physiological Effects:
[2-(4-cyclohexylphenyl)-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of various enzymes, including proteases and kinases. Additionally, [2-(4-cyclohexylphenyl)-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using [2-(4-cyclohexylphenyl)-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate in lab experiments is its ability to selectively target specific biological molecules. Additionally, this compound has a high degree of stability, which makes it ideal for long-term studies. However, one of the main limitations of using this compound is its high cost and the complex synthesis method required to produce it.

Future Directions

There are several future directions for the use of [2-(4-cyclohexylphenyl)-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate in scientific research. One potential direction is the development of new fluorescent probes that can be used to detect and image specific proteins in living cells. Additionally, [2-(4-cyclohexylphenyl)-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate could be used in the development of new drugs for treating various diseases, including cancer and Alzheimer's disease. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.

Synthesis Methods

The synthesis of [2-(4-cyclohexylphenyl)-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate involves a multi-step process that requires advanced chemical knowledge and skills. One of the most commonly used methods for synthesizing this compound is the Knoevenagel condensation reaction. This reaction involves the condensation of malononitrile with 4-methoxybenzaldehyde followed by the addition of cyclohexanone and acetic anhydride to form the final product.

Scientific Research Applications

[2-(4-cyclohexylphenyl)-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate has been extensively studied for its potential use in various scientific research fields. One of the most notable applications of this compound is its use as a fluorescent probe for detecting and imaging proteins in living cells. Additionally, [2-(4-cyclohexylphenyl)-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate has been used in the development of new drugs for treating various diseases, including cancer and Alzheimer's disease.

properties

IUPAC Name

[2-(4-cyclohexylphenyl)-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO4/c1-29-23-13-7-18(8-14-23)15-22(16-26)25(28)30-17-24(27)21-11-9-20(10-12-21)19-5-3-2-4-6-19/h7-15,19H,2-6,17H2,1H3/b22-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQXOMWPAYAUEPM-PXLXIMEGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C#N)C(=O)OCC(=O)C2=CC=C(C=C2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)OCC(=O)C2=CC=C(C=C2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(4-cyclohexylphenyl)-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate

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